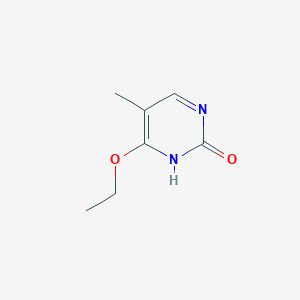
Triphenylphosphine hydrobromide
Übersicht
Beschreibung
Triphenylphosphine hydrobromide (TPPHBr) is a mild and very efficient catalyst for the tetrahydropyranylation of tertiary alcohols . It is the hydrobromide salt of Triphenylphosphine, used in the preparation of uridine derivatives as substrate donor analogs of UDP-sugars for glycosyltransferases .
Synthesis Analysis
TPPHBr can be synthesized by the reaction of triphenylphosphine (TPP) with hydrobromic acid (HBr). The reaction is exothermic and can be carried out at room temperature . Other methods include the addition of anhydrous Hydrogen Bromide to an ethereal solution of Triphenylphosphine .Molecular Structure Analysis
Triphenylphosphine hydrobromide has a molecular formula of C18H16BrP . The molecule has a trigonal pyramidal geometry, with the phenyl groups occupying the equatorial positions and the bromine atom at the axial position .Chemical Reactions Analysis
Triphenylphosphine hydrobromide is used as a catalyst in various organic synthesis reactions. For example, it is used in the tetrahydropyranylation of tertiary alcohols . It also plays a role in the synthesis of arylthiols from sulfonyl chlorides .Physical And Chemical Properties Analysis
Triphenylphosphine hydrobromide is soluble in polar solvents and has a polarized P-Br bond, making it a polar molecule . It is supplied as a commercially available white powder . Its melting point is 196°C .Wissenschaftliche Forschungsanwendungen
Mild Source of Anhydrous HBr
Triphenylphosphine hydrobromide is used as a mild source of anhydrous Hydrogen Bromide (HBr) . This is particularly useful in various chemical reactions where a mild and controlled source of HBr is required.
Catalyst for Formation of THP Ethers
It serves as a catalyst for the formation of Tetrahydropyranyl (THP) ethers from tertiary alcohols . THP ethers are often used as protective groups for alcohols in organic synthesis.
Preparation of Phosphonium Salts
Triphenylphosphine hydrobromide is used in the preparation of phosphonium salts . These salts are important intermediates in the Wittig reaction, a common method for the synthesis of alkenes.
Organic Synthesis and Organometallic Reactions
Polymer-supported triphenylphosphine (PS-TPP) has diverse applications in organic synthesis . It is used in functional group interconversions, heterocycle synthesis, and the synthesis of metal complexes .
Synthesis of Natural Products
PS-TPP is also used in the total synthesis of natural products . This highlights its versatility and importance in the field of organic synthesis.
Catalyst for Synthesis of Cyclic Carbonates from CO2
A novel triphenylphosphine-based porous polymer was tested as the catalyst in the solvent-free cycloaddition reaction of CO2 with epoxides . This reaction exhibited excellent performance, with high yield, selectivity, and stable recyclability for several catalytic cycles .
Wirkmechanismus
Target of Action
Triphenylphosphine hydrobromide primarily targets alkynes, alkenes, and allenes . These unsaturated hydrocarbons are common substrates in a wide range of transformations, including nucleophilic substitution reactions, metallation reactions, and transition metal-catalyzed cross-coupling reactions .
Mode of Action
Triphenylphosphine hydrobromide acts as a mild source of anhydrous HBr . It interacts with its targets through electrophilic addition , a process that provides a uniform approach towards branched alkyl and alkenyl halides . Triphenylphosphine tends to further react with formed alkyl bromides to produce phosphonium salts .
Biochemical Pathways
The compound affects the hydrobromination pathway of alkynes and alkenes . This pathway is crucial for the synthesis of organic halides, which play a significant role in various chemical transformations . Triphenylphosphine hydrobromide can also replace other halogenating reagents in the halo-Prins reaction, ether cleavage, and deoxy-bromination reactions .
Result of Action
The result of the action of Triphenylphosphine hydrobromide is the formation of alkyl and alkenyl bromides . These bromides are important intermediates in various chemical reactions, including nucleophilic substitution reactions, metallation reactions, and transition metal-catalyzed cross-coupling reactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
triphenylphosphane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSYDJVRTHCWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
603-35-0 (Parent) | |
| Record name | Triphenylphosphine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006399811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70213928 | |
| Record name | Triphenylphosphine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylphosphine hydrobromide | |
CAS RN |
6399-81-1 | |
| Record name | Triphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6399-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006399811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylphosphine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylphosphine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)
![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)







